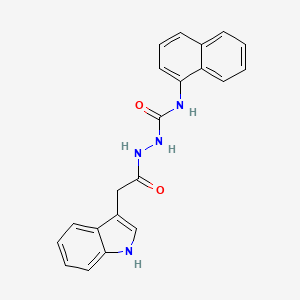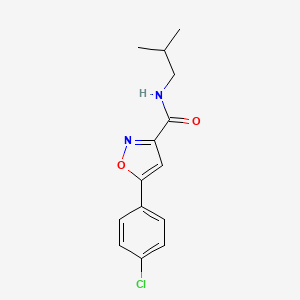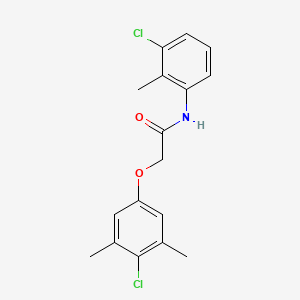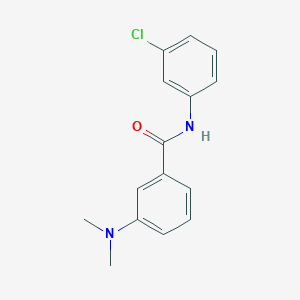
2-(1H-indol-3-ylacetyl)-N-1-naphthylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole and naphthylhydrazine derivatives are compounds of significant interest in the field of organic chemistry due to their diverse chemical properties and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound "2-(1H-indol-3-ylacetyl)-N-1-naphthylhydrazinecarboxamide" likely shares these interests, emphasizing the importance of understanding its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, Fischer indole synthesis, and other specialized reactions tailored to incorporate specific functional groups into the desired molecular framework. For example, the synthesis of similar compounds has been achieved through reactions involving hydrazine derivatives, naphthols, and various carbonyl compounds under specific conditions to yield structurally complex indole and naphthylhydrazine derivatives (Ying et al., 2019).
Molecular Structure Analysis
Structural elucidation of these compounds typically employs techniques such as NMR spectroscopy, IR spectroscopy, X-ray crystallography, and mass spectrometry. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, essential for understanding the compound's reactivity and physical properties. For instance, X-ray crystallography has been used to determine the crystal structure and stereochemistry of similar compounds, highlighting the importance of molecular conformation in their chemical reactivity and interaction potentials (Attia et al., 2013).
Chemical Reactions and Properties
Indole and naphthylhydrazine derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on their functional groups and electronic configuration. These reactions can significantly alter their chemical properties, leading to compounds with diverse biological activities and material properties. The reactivity patterns of these compounds are influenced by their molecular structure, particularly the presence and positioning of electron-donating and electron-withdrawing groups (Mishra & Moorthy, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like this could include further studies to determine its exact properties and potential uses, as well as the development of methods for its synthesis and purification. Given the importance of indole derivatives in medicine and biology, there is likely to be ongoing interest in compounds like this .
properties
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-20(12-15-13-22-18-10-4-3-9-17(15)18)24-25-21(27)23-19-11-5-7-14-6-1-2-8-16(14)19/h1-11,13,22H,12H2,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMVYXJWGOKWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5605163.png)
![4-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5605167.png)
![2-({[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5605179.png)
![(3S*,4R*)-4-(2-methylphenyl)-1-{[2-(propylamino)pyrimidin-5-yl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B5605183.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-benzothiophene-5-carboxamide](/img/structure/B5605185.png)


![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5605204.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5605210.png)
![4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5605219.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5605262.png)
![3,4-dichloro-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5605271.png)
![6-(difluoromethyl)-2-({5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxybenzyl}thio)-4-methylnicotinonitrile](/img/structure/B5605280.png)